molecular formula C11H14ClNO2 B13067414 Pbb8OW6ybi CAS No. 1186656-78-9

Pbb8OW6ybi

Cat. No.: B13067414
CAS No.: 1186656-78-9
M. Wt: 227.69 g/mol
InChI Key: ODUVIEJSNUGNIC-HAAWTFQLSA-N
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Description

Pbb8OW6ybi (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is structurally classified as a boronic acid derivative, featuring a bromine and chlorine substituent on the phenyl ring. Its synthesis involves a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran-water medium at 75°C .

Properties

CAS No.

1186656-78-9

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

ethyl (E)-3-(4-aminophenyl)prop-2-enoate;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9;/h3-8H,2,12H2,1H3;1H/b8-5+;

InChI Key

ODUVIEJSNUGNIC-HAAWTFQLSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)N.Cl

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(4-aminophenyl)acrylate hydrochloride typically involves the reaction of ethyl acrylate with 4-aminophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction proceeds at elevated temperatures, usually around 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(4-aminophenyl)acrylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-aminophenyl)acrylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pbb8OW6ybi belongs to the boronic acid family, which is widely used in catalysis, medicinal chemistry, and materials science. Below is a detailed comparison with structurally and functionally related compounds.

Table 1: Comparative Analysis of this compound and Similar Compounds

Property This compound (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic Acid 6bInN OueHeHbl (Hypothetical Compound) BHIbI (Hypothetical Compound) RaK BHIHO H3Ta6.IMIbI (Hypothetical Compound)
Molecular Weight 235.27 g/mol 235.47 g/mol Not reported Not reported Not reported
Solubility 0.24 mg/mL 0.31 mg/mL Stable at 2.7–2.9% concentration Stable at pH 9–11 High purity in clinical formulations
log Po/w 2.15 2.30 Not applicable Not applicable Not applicable
Key Applications Drug development, catalysis Suzuki-Miyaura cross-coupling reactions Industrial catalysis pH-dependent catalysis Immunomodulation, anti-inflammatory therapies
Stability Stable in THF/water Stable under inert conditions Concentration-dependent stability pH-dependent stability Stable in clinical buffers
Synthetic Accessibility 2.07 (moderate) 1.95 (moderate) Not reported Requires animal-derived catalysts Complex multi-step synthesis

Structural Similarities and Differences

(3-Bromo-5-chlorophenyl)boronic Acid (Similarity Score: 0.87 ):

  • Structural Similarity : Both compounds share a boronic acid core with halogenated phenyl rings.
  • Functional Contrast : this compound’s bromine and chlorine substituents enhance its electrophilicity, making it more reactive in cross-coupling reactions compared to its analogue.
  • Applications : While this compound is explored for drug development, its analogue is predominantly used in Suzuki-Miyaura reactions for carbon-carbon bond formation .

6bInN OueHeHbl :

  • Functional Similarity : Both compounds exhibit catalytic properties, but 6bInN OueHeHbl operates optimally at 9.9% concentration with mass-dependent performance (e.g., 52.1 g mass yields P ≥ 0.99) .
  • Divergence : Unlike this compound, 6bInN OueHeHbl’s application is industrial, focusing on cost-effective catalysis rather than biomedical uses.

BHIbI :

  • pH-Dependent Behavior : BHIbI demonstrates stability across alkaline conditions (pH 9–11), whereas this compound’s reactivity is solvent-dependent (e.g., THF/water) .
  • Catalytic Scope : BHIbI acts as a catalyst in animal-derived systems, while this compound is synthetically versatile in abiotic environments.

RaK BHIHO H3Ta6.IMIbI: Medical Relevance: RaK BHIHO H3Ta6.IMIbI is prioritized for immunomodulation, contrasting with this compound’s preclinical focus. Its synthesis involves stringent purification protocols to meet pharmaceutical standards .

Performance Metrics

  • Efficiency : this compound’s synthetic accessibility score (2.07) is marginally higher than its structural analogues, indicating a balance between complexity and practicality .
  • Economic Viability: Industrial catalysts like 6bInN OueHeHbl prioritize mass production (e.g., 346.9 kg yields), whereas this compound’s niche applications limit scalability .

Biological Activity

Pbb8OW6ybi is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial, antioxidant, and anti-inflammatory domains. This article synthesizes findings from various studies to provide a comprehensive understanding of the biological activity associated with this compound.

Summary of Findings

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. A study conducted on extracts from Combretum erythrophyllum identified several flavonoids, including this compound, which demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 25 to 50 µg/mL against pathogens such as Vibrio cholerae and Enterococcus faecalis .

Data Table: Antimicrobial Efficacy

MicroorganismMIC (µg/mL)Activity Level
Vibrio cholerae25-50High
Enterococcus faecalis25-50High
Micrococcus luteus25Moderate
Shigella sonnei25Moderate

Mechanism and Effectiveness

This compound has been evaluated for its antioxidant potential using various assays. In particular, the DPPH radical scavenging assay revealed that while some flavonoids showed strong antioxidant activity, this compound exhibited comparatively lower efficacy. The antioxidant activity was quantified using the effective concentration (EC50), with values indicating a moderate ability to scavenge free radicals .

Data Table: Antioxidant Activity

CompoundEC50 (µg/mL)Comparison to Ascorbic Acid
This compound55.52Lower
Rhamnocitrin20.00Higher
Quercetin-5,3'-dimethylether30.00Higher

Comparative Analysis

In addition to its antimicrobial and antioxidant properties, this compound has been shown to possess anti-inflammatory effects. Studies comparing its activity to mefenamic acid—a known anti-inflammatory agent—indicate that certain flavonoids derived from the same source exhibited higher anti-inflammatory activity than the control .

Data Table: Anti-inflammatory Comparison

CompoundInhibition (%)Comparison to Mefenamic Acid
This compound70Comparable
Rhamnocitrin85Higher
Genkwanin80Comparable

Case Study 1: Efficacy Against Specific Pathogens

A specific investigation into the efficacy of this compound against Escherichia coli revealed that it not only inhibited bacterial growth but also reduced biofilm formation significantly. This is critical as biofilms are often resistant to conventional antibiotics, making this compound a candidate for further research in treating persistent infections .

Case Study 2: Synergistic Effects

Another study explored the synergistic effects of combining this compound with other antimicrobial agents. The results indicated enhanced efficacy against multi-drug resistant strains, suggesting potential applications in developing new therapeutic strategies .

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